4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-phenyl-(9CI)
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Overview
Description
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of an appropriate aldehyde with an amine, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while substitution could introduce new functional groups to the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound might exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-3-hydroxypyridine-4(1H)-one
- 1-Phenyl-2-methyl-3-hydroxypyridine-4(1H)-one
- 1-Phenyl-2-ethyl-4-hydroxypyridine-3(1H)-one
Uniqueness
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the phenyl and ethyl groups, along with the hydroxyl group, provides a distinct set of properties that differentiate it from other similar compounds.
Properties
CAS No. |
178547-52-9 |
---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-ethyl-3-hydroxy-1-phenylpyridin-4-one |
InChI |
InChI=1S/C13H13NO2/c1-2-11-13(16)12(15)8-9-14(11)10-6-4-3-5-7-10/h3-9,16H,2H2,1H3 |
InChI Key |
MVUCZHYYEXGYDV-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)C=CN1C2=CC=CC=C2)O |
Canonical SMILES |
CCC1=C(C(=O)C=CN1C2=CC=CC=C2)O |
Synonyms |
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-phenyl- (9CI) |
Origin of Product |
United States |
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